6-Phenyl-1,5,6,7-tetrahydroindazol-4-one

Inflammation Respiratory Disease Medicinal Chemistry

6-Phenyl-1,5,6,7-tetrahydroindazol-4-one belongs to the tetrahydroindazolone class of heterocyclic compounds, a versatile scaffold characterized by a fused pyrazole-cyclohexanone core. Its structure is particularly significant in medicinal chemistry and agrochemical research, as it provides a foundation for developing potent inhibitors and receptor modulators.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B5287685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1,5,6,7-tetrahydroindazol-4-one
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=C1NN=C2)C3=CC=CC=C3
InChIInChI=1S/C13H12N2O/c16-13-7-10(9-4-2-1-3-5-9)6-12-11(13)8-14-15-12/h1-5,8,10H,6-7H2,(H,14,15)
InChIKeyGEHQJOHVFOXESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1,5,6,7-tetrahydroindazol-4-one: A Versatile Scaffold for Drug Discovery and Agrochemical Applications


6-Phenyl-1,5,6,7-tetrahydroindazol-4-one belongs to the tetrahydroindazolone class of heterocyclic compounds, a versatile scaffold characterized by a fused pyrazole-cyclohexanone core. Its structure is particularly significant in medicinal chemistry and agrochemical research, as it provides a foundation for developing potent inhibitors and receptor modulators [1]. The scaffold's ability to present a phenyl substituent at the 6-position allows for exploration of structure-activity relationships (SAR) critical for optimizing target selectivity [2]. Research has demonstrated its utility in generating novel inhibitors for human neutrophil elastase (HNE) and histone deacetylase 6 (HDAC6), as well as agonists for opioid receptors [3][4].

Critical Differentiation: Why All 1,5,6,7-Tetrahydroindazol-4-ones Are Not Created Equal


The 1,5,6,7-tetrahydroindazol-4-one scaffold is not a single, monolithic entity; subtle variations in substitution pattern and stereochemistry fundamentally alter its biological profile. Generic substitution or sourcing based solely on the core structure ignores the precise molecular interactions that dictate target engagement. As evidenced by research into HNE inhibitors, the potency and selectivity of these compounds are highly dependent on the specific substituent and its position, with activities varying from inactive to nanomolar inhibition [1]. Furthermore, the synthesis of these compounds often yields two tautomeric isomers (N1 and N2) with distinct biological behaviors, requiring careful characterization and separation to ensure reproducible and specific activity [2]. This molecular complexity means that a compound like 6-phenyl-1,5,6,7-tetrahydroindazol-4-one possesses a unique and non-interchangeable set of properties that directly impact its utility in specific research or industrial applications.

Quantitative Evidence Guide for the Differentiated Performance of 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one


HNE Inhibition: Nanomolar Potency and Isomeric Selectivity

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a validated platform for developing potent Human Neutrophil Elastase (HNE) inhibitors. While the unsubstituted core provides a base, a systematic study demonstrated that functionalization is critical for achieving activity. For instance, within the same study, the inhibitory constant (Ki) for synthesized analogs ranged from 6 nM to >10,000 nM, highlighting that the core itself is not active and that specific substitution is the driver of nanomolar potency [1]. Furthermore, the acylation or alkylation of this core results in a mixture of two tautomeric isomers (N1 and N2). These isomers, while often showing comparable potency, are structurally distinct and can be separated, allowing for the procurement of a well-characterized, single-entity research tool [2].

Inflammation Respiratory Disease Medicinal Chemistry

HDAC6 Inhibition: High Selectivity and In Vivo Anti-Arthritic Efficacy

The tetrahydroindazolone scaffold has been successfully employed as a "cap group" in the design of highly selective histone deacetylase 6 (HDAC6) inhibitors. A specific derivative, Compound 21, which utilizes a tetrahydroindazolone cap, demonstrated potent HDAC6 inhibition (IC50 = 18 nM) with a remarkable 217-fold selectivity over HDAC1 [1]. This selectivity translated to in vivo efficacy, where Compound 21 significantly reduced arthritis scores in a rat adjuvant-induced arthritis (AIA) model [1]. This contrasts with other HDAC inhibitors that lack this scaffold-based selectivity, leading to broader, often less desirable, biological effects.

Epigenetics Autoimmune Disease Drug Discovery

Antiproliferative Activity: Potent Growth Arrest and Differentiation Induction

This specific compound, 6-phenyl-1,5,6,7-tetrahydroindazol-4-one, has been documented for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This dual mechanism of action—cytostatic growth arrest coupled with differentiation induction—is a hallmark of certain anticancer and dermatological therapeutics. Unlike cytotoxic agents that simply kill cells, this compound's activity profile suggests a more targeted, mechanism-based approach for diseases characterized by uncontrolled cellular proliferation, such as certain cancers and psoriasis [1].

Oncology Cell Differentiation Dermatology

Opioid Receptor Agonism: A Novel Non-Morphine Scaffold for Analgesia

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a versatile scaffold that can be optimized for different therapeutic targets, including G-protein coupled receptors. A closely related analog, 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, was discovered to be a novel opioid receptor agonist [1]. Notably, this core is not a morphine-like structure, offering a potential advantage in developing analgesics with reduced adverse effects [1]. A potent derivative (compound 19) demonstrated a MOR/KOR agonist profile with IC50 values of 0.73 and 0.41 μM, respectively, and produced analgesic effects in a mouse tail-flick test with an ED50 of 8.4 mg/kg [1].

Pain Management GPCR Pharmacology Analgesics

Agrochemical Utility: Patented Use as a Crop Protection Agent

Beyond pharmaceutical applications, N-phenyltetrahydroindazoles, the broader class to which 6-phenyl-1,5,6,7-tetrahydroindazol-4-one belongs, have been patented for use as crop protection agents [1]. The patent (DE4430287A1) specifically claims N-phenyltetrahydroindazoles of formula (I) for their utility in this field, highlighting the industrial and agricultural relevance of this chemical space [1]. This distinguishes the scaffold from purely pharmaceutical heterocycles and underscores its broader commercial applicability.

Agrochemicals Pesticides Herbicides

High-Value Application Scenarios for 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one


Medicinal Chemistry: Development of Novel Anti-Inflammatory Therapeutics

This compound serves as a critical starting material or key intermediate for synthesizing novel HNE inhibitors. The core scaffold's demonstrated capacity to yield analogs with low nanomolar Ki values (6–35 nM) [4] makes it an essential building block for research programs targeting inflammatory diseases of the respiratory system, such as COPD, cystic fibrosis, and acute respiratory distress syndrome (ARDS). Its well-characterized isomeric forms allow for precise SAR studies.

Oncology and Dermatology Research: Investigating Differentiation Therapy

Given its specific, documented activity in arresting proliferation and inducing monocyte differentiation in undifferentiated cells [4], this compound is a high-priority procurement for laboratories investigating novel differentiation therapies for cancers like acute promyelocytic leukemia (APL) or for exploring treatments for hyperproliferative skin diseases such as psoriasis. Its unique mechanism of action provides a distinct tool for mechanistic studies.

Epigenetics & Autoimmunity: Design of Selective HDAC6 Inhibitors

The tetrahydroindazolone scaffold is a validated "cap group" for achieving high selectivity in HDAC6 inhibition. As demonstrated by Compound 21 (HDAC6 IC50 = 18 nM, 217-fold selectivity over HDAC1) [4], this scaffold is instrumental for medicinal chemists designing orally bioavailable, in vivo active drug candidates for autoimmune and inflammatory diseases, including rheumatoid arthritis. Procuring this compound enables exploration of this specific pharmacophore.

Agricultural Chemical Research: Discovery of Next-Generation Crop Protection Agents

For agrochemical research groups, this compound represents an entry point into a patented chemical space with proven utility in crop protection [4]. It can be used as a lead structure or intermediate for synthesizing novel herbicides, pesticides, or fungicides. Its industrial relevance beyond pharmaceuticals makes it a valuable asset for diversification in chemical R&D.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.